Product packaging for AZ8838(Cat. No.:)

AZ8838

Cat. No.: B1192224
M. Wt: 234.27 g/mol
InChI Key: IDFPQEHZYBXIFO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZ8838 is a novel antagonist of protease-activated receptor 2 (PAR2).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15FN2O B1192224 AZ8838

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

(S)-(4-fluoro-2-propylphenyl)-(1H-imidazol-2-yl)methanol

InChI

InChI=1S/C13H15FN2O/c1-2-3-9-8-10(14)4-5-11(9)12(17)13-15-6-7-16-13/h4-8,12,17H,2-3H2,1H3,(H,15,16)/t12-/m0/s1

InChI Key

IDFPQEHZYBXIFO-LBPRGKRZSA-N

SMILES

CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O

Isomeric SMILES

CCCC1=C(C=CC(=C1)F)[C@@H](C2=NC=CN2)O

Canonical SMILES

CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ8838

Origin of Product

United States

Molecular Mechanisms of Az8838 Mediated Par2 Inhibition

Disruption of PAR2 Signaling Pathways by AZ8838

This compound effectively disrupts various intracellular signaling cascades initiated by PAR2 activation, highlighting its broad antagonistic profile guidetopharmacology.org.

Inhibition of Intracellular Calcium Mobilization

This compound acts as a potent antagonist of PAR2-mediated intracellular calcium mobilization. It significantly inhibits calcium flux induced by the synthetic peptide agonist SLIGRL-NH2, demonstrating a pIC50 of 5.70 ± 0.02 in calcium assays utilizing 1321N1-hPAR2 cells tocris.comabcam.comtocris.comcenmed.com. Furthermore, this compound also inhibits trypsin-induced calcium mobilization in 1321N1-hPAR2 cells, exhibiting a monophasic and sigmoidal inhibition with a pIC50 of 5.40 ± 0.02 abcam.com.

Assay TypeAgonistCell LinepIC50 (Mean ± SEM)Reference
Calcium MobilizationSLIGRL-NH21321N1-hPAR25.70 ± 0.02 tocris.comtocris.comcenmed.com
Calcium MobilizationTrypsin1321N1-hPAR25.40 ± 0.02 abcam.com

Attenuation of ERK1/2 Phosphorylation

This compound effectively attenuates the peptide-induced phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This inhibition was observed with a pIC50 of 5.7 ± 0.1, as evaluated through HTRF-based detection in U2OS-hPAR2 cells tocris.comabcam.comtocris.comcenmed.comchembase.cn. PAR2 activation is known to stimulate ERK1/2 phosphorylation as part of its signaling cascade guidetopharmacology.orgciteab.comciteab.comwikipedia.org.

Signaling PathwayAgonistCell LinepIC50 (Mean ± SEM)Reference
ERK1/2 PhosphorylationPeptide-inducedU2OS-hPAR25.7 ± 0.1 tocris.comabcam.comtocris.comcenmed.comchembase.cn

Modulation of Beta-Arrestin-2 Recruitment

This compound modulates and attenuates the recruitment of Beta-Arrestin-2 (β-arrestin-2) to PAR2. In β-arrestin-2 recruitment assays based on enzyme complementation in U2OS-hPAR2 cells, this compound demonstrated a pIC50 of 6.1 ± 0.1 tocris.comabcam.comtocris.comcenmed.comchembase.cn. This indicates its ability to interfere with G protein-independent signaling pathways mediated by PAR2.

Signaling PathwayAgonistCell LinepIC50 (Mean ± SEM)Reference
β-Arrestin-2 RecruitmentPeptide-inducedU2OS-hPAR26.1 ± 0.1 tocris.comabcam.comtocris.comcenmed.comchembase.cn

Impact on IP1 Production

This compound also impacts the production of Inositol (B14025) Monophosphate (IP1), a downstream effector of Gq protein activation. It exhibits a potency trend in inhibiting IP1 production, with a pIC50 of 5.84 ± 0.02 tocris.comabcam.comtocris.comcenmed.com. IP1 production measurements were typically conducted following a 60-minute compound incubation period guidetopharmacology.org.

Signaling PathwayAgonistCell LinepIC50 (Mean ± SEM)Reference
IP1 ProductionPeptide-induced1321N1-hPAR25.84 ± 0.02 tocris.comabcam.comtocris.comcenmed.com

Ligand-Receptor Interaction Models

This compound is characterized as a competitive antagonist of PAR2, exhibiting slow binding kinetics abcam.comnih.govuni.luabcam.com.

Characterization of this compound Binding Pocket

Structural studies, including X-ray crystallography (PDB ID: 5NDD), have elucidated the binding characteristics of this compound with human PAR2 abcam.comhellobio.comfishersci.caebi.ac.uknih.gov. This compound binds within a fully occluded pocket located near the extracellular surface of the receptor, specifically within the transmembrane (TM) bundle tocris.comtocris.comcenmed.comnih.govhellobio.comguidetopharmacology.org. This pocket is formed by transmembrane helices 2, 3, and 4 hellobio.com.

The chemical compound this compound has emerged as a significant subject in the field of pharmacology due to its potent inhibitory action on Protease-Activated Receptor 2 (PAR2). This article details the molecular mechanisms by which this compound mediates its inhibitory effects on PAR2 and explores the evolving understanding of its binding mechanisms, specifically addressing the debate between orthosteric and allosteric binding.

Proposed Orthosteric Vs. Allosteric Binding Mechanisms

The precise binding site of AZ8838 on the PAR2 receptor has been a subject of evolving understanding within structural pharmacology. Initial crystallographic studies of PAR2 in complex with this compound (PDB ID: 5NDD) revealed that the antagonist binds within a fully occluded pocket located near the extracellular surface of the receptor tecan.comnih.govnih.govacs.org. This pocket was initially presumed to represent an allosteric binding site nih.gov.

However, subsequent and more detailed investigations, particularly those incorporating novel agonist-bound models of PAR2 (using the synthetic hexapeptide agonist SLIGKV-NH₂), have largely shifted the consensus towards this compound occupying the orthosteric site x-chemrx.comnih.govguidetoimmunopharmacology.orgnih.govacs.org. Evidence supporting its orthosteric binding includes:

Competitive Antagonism: Functional and binding studies, including molecular docking calculations and surface plasmon resonance (SPR) experiments, have characterized this compound as a competitive antagonist nih.govacs.org. It blocks the binding of endogenous agonists x-chemrx.com.

Schild Analysis: Schild analysis, a pharmacological method used to determine the nature of antagonism, demonstrated that this compound causes a rightward shift in concentration-response curves without altering the maximum response, yielding a Schild slope of 1. This result is indicative of competitive antagonism and suggests an overlap between the this compound binding site and the orthosteric site of PAR2 x-chemrx.com.

Structural Location: The binding site of this compound is formed by transmembrane (TM) helices 2, 3, and 4, facing the lipid bilayer acs.org. This location is consistent with an orthosteric interaction that mimics aspects of the tethered ligand's binding acs.org.

Despite the strong evidence for orthosteric binding, some discussions persist regarding a potential allosteric component. For instance, some sources suggest that this compound, by binding deeper than the tethered ligand, may function as a negative allosteric modulator (NAM) biorxiv.org. However, the prevailing view, supported by comprehensive pharmacological characterization and structural modeling, positions this compound as a competitive antagonist acting at the orthosteric site of PAR2 x-chemrx.comnih.govnih.gov. This evolving understanding underscores the complexity of GPCR ligand interactions and the necessity of integrating diverse experimental approaches to fully elucidate their mechanisms.

Structural Biology of Par2 in Complex with Az8838

Elucidation of the PAR2-AZ8838 Crystal Structure (PDB ID: 5NDD)

The crystal structure of a thermostabilized human PAR2 in complex with AZ8838 was solved at a resolution of 2.8 Ångströms, providing unprecedented detail into the binding of a small molecule antagonist to this receptor. acs.orgrcsb.orgrcsb.org This structural determination, accessible through the Protein Data Bank under the identifier 5NDD, has been instrumental in defining the binding site and mechanism of action for this class of inhibitors. acs.orgrcsb.orgrcsb.org

High-Resolution Structural Insights into Receptor-Ligand Interactions

The crystal structure reveals that this compound binds within a fully occluded pocket located near the extracellular surface of the receptor. acs.orgrcsb.org This binding site is formed by the transmembrane (TM) helices TM1, TM2, TM3, and TM7, as well as the extracellular loop 2 (ECL2). researchgate.net Mutagenesis and computational modeling studies have further pinpointed key amino acid residues that are crucial for this interaction. A notable interaction involves a hydrogen bond between the imidazole (B134444) ring of this compound and the side chain of aspartate 228 (D228) located in ECL2. acs.org This residue is highly conserved among the PAR family of receptors and plays a pivotal role in the binding of small molecule antagonists.

The binding of this compound is further stabilized by a network of hydrophobic interactions with surrounding residues within the pocket. While a comprehensive list of all interacting residues is extensive, the table below summarizes some of the key residues identified through structural and mutagenesis studies that contribute to the binding affinity of this compound.

Interacting ResidueLocationType of Interaction
Aspartate 228ECL2Hydrogen Bond
Tyrosine 82TM1Hydrophobic
Tyrosine 156TM3Hydrophobic
Histidine 310TM6Hydrophobic
Tyrosine 323TM7Hydrophobic
Tyrosine 326TM7Hydrophobic

This table presents a selection of key interacting residues and is not exhaustive.

Conformational Changes Induced by this compound Binding

The binding of this compound to PAR2 induces and stabilizes a specific inactive conformation of the receptor. By occupying the orthosteric binding pocket, this compound physically prevents the necessary structural rearrangements that are required for receptor activation by its tethered ligand. acs.org Upon proteolytic cleavage of the N-terminus of PAR2, the newly exposed tethered ligand (SLIGKV-NH2 in humans) must dock into this same pocket to initiate downstream signaling. The presence of this compound sterically hinders this binding event.

Overlaying the this compound-bound inactive structure with models of the active, agonist-bound state reveals significant conformational differences. researchgate.netresearchgate.net In the inactive state stabilized by this compound, the extracellular ends of the transmembrane helices are in a "closed" conformation, effectively sealing the binding pocket. For the receptor to become active, these helices would need to undergo a conformational shift to an "open" state to accommodate the tethered ligand. Specifically, the binding of this compound is proposed to prevent the outward movement of TM6 and rearrangements in ECL2 and ECL3 that are thought to be essential for G-protein coupling and subsequent signaling. researchgate.netresearchgate.net

Comparative Structural Analysis with Other PAR2 Ligands

The structural insights gained from the PAR2-AZ8838 complex are further enriched by comparison with other known PAR2 ligands, which reveals different modes of receptor modulation. This comparative analysis is crucial for understanding the structural basis for the diverse pharmacological actions of these compounds.

Orthosteric and Allosteric Binding Site Comparisons

The binding site of this compound is now considered to be the orthosteric site, the same site that the endogenous tethered ligand binds to achieve receptor activation. researchgate.netnih.gov This classifies this compound as a competitive antagonist. researchgate.net This is in stark contrast to another well-characterized PAR2 antagonist, AZ3451. The crystal structure of PAR2 in complex with AZ3451 (PDB ID: 5NDZ) reveals that it binds to a remote allosteric site. acs.orgnih.gov This allosteric site is located on the extracellular side of the transmembrane bundle, facing the lipid bilayer, and is formed by TM2, TM3, and TM4. researchgate.net

The existence of these two distinct binding sites highlights the complex modulatory landscape of PAR2. While both this compound and AZ3451 are antagonists, they achieve this through different mechanisms. This compound directly competes with the tethered ligand for the orthosteric site, whereas AZ3451 binds to a distant site and induces a conformational change that negatively impacts the ability of the receptor to be activated. acs.orgresearchgate.net

LigandPDB IDBinding Site ClassificationLocation
This compound5NDDOrthostericOccluded pocket formed by TM1, TM2, TM3, TM7, and ECL2
AZ34515NDZAllostericRemote site formed by TM2, TM3, and TM4, facing the lipid bilayer

Structural Basis for Differential Modulatory Actions

The different binding locations of this compound and AZ3451 provide a clear structural basis for their distinct modulatory actions. As a competitive orthosteric antagonist, the efficacy of this compound is dependent on its concentration relative to the agonist. Its slow binding kinetics are considered an advantageous feature for competing with the high local concentration of the tethered ligand following receptor cleavage. acs.orgrcsb.org

In contrast, as a negative allosteric modulator, AZ3451's inhibitory effect is not directly overcome by increasing concentrations of the agonist. Instead, its binding to the allosteric site is thought to stabilize an inactive conformation of the receptor, making it less receptive to activation by the tethered ligand. This allosteric mechanism can offer advantages in certain therapeutic contexts, as it may provide a more consistent level of inhibition regardless of fluctuations in agonist concentration.

Preclinical Evaluation of Az8838 Biological Activity

In Vitro Efficacy Studies

In vitro studies have highlighted AZ8838's ability to inhibit various PAR2 agonist-induced cellular responses and modulate pro-inflammatory cytokine production. nih.govmedchemexpress.comersnet.org

This compound acts as a potent antagonist against PAR2 agonists, inhibiting multiple signaling pathways. nih.govmedchemexpress.com Studies have shown its efficacy in blocking responses induced by peptide agonists like SLIGRL-NH₂ and 2f-LIGRLO-NH₂. nih.govmedchemexpress.com

Key in vitro findings include:

Calcium (Ca²⁺) Mobilization Inhibition : this compound potently inhibits SLIGRL-NH₂-induced Ca²⁺ flux in human PAR2-transfected Chinese Hamster Ovary (CHO-hPAR2) cells and rat KNRK cells, with a pIC₅₀ of 5.70 ± 0.02. nih.govmedchemexpress.com

IP1 Production Inhibition : It demonstrates a similar potency trend in inhibiting IP1 production, with a pIC₅₀ of 5.84 ± 0.02. nih.govmedchemexpress.com

ERK1/2 Phosphorylation Attenuation : this compound attenuates peptide-induced phosphorylation of ERK1/2, showing a pIC₅₀ of 5.7 ± 0.1. nih.govmedchemexpress.com

β-arrestin-2 Recruitment Inhibition : The compound also inhibits β-arrestin-2 recruitment with a pIC₅₀ of 6.1 ± 0.1. nih.govmedchemexpress.com

These results indicate that this compound effectively inhibits both G protein-dependent (Ca²⁺, IP1, ERK1/2) and G protein-independent (β-arrestin-2) PAR2 signaling pathways. nih.gov

Table 1: In Vitro Inhibition of PAR2 Agonist-Induced Cellular Responses by this compound

Cellular Response (Agonist)Cell LinepIC₅₀ (Mean ± SEM)
Ca²⁺ Mobilization (SLIGRL-NH₂)CHO-hPAR2, Rat KNRK5.70 ± 0.02 nih.govmedchemexpress.com
IP1 Production (SLIGRL-NH₂)Not specified5.84 ± 0.02 nih.govmedchemexpress.com
ERK1/2 Phosphorylation (Peptide-induced)Not specified5.7 ± 0.1 nih.govmedchemexpress.com
β-arrestin-2 Recruitment (Peptide-induced)Not specified6.1 ± 0.1 nih.govmedchemexpress.com

This compound has been shown to reduce the secretion of pro-inflammatory cytokines, particularly in bronchial epithelial cells, suggesting a role for PAR2 in regulating inflammatory responses in the airways. ersnet.orgbmj.comresearchgate.net

Specifically, in diseased human bronchial epithelial cells (DHBECs) from patients with Chronic Obstructive Pulmonary Disease (COPD) and BEAS-2B cells (a bronchial epithelial cell line), inhibition of PAR2 activation by this compound significantly reduced the secretion of:

Interleukin-8 (IL-8) : Reduced after 48 hours in DHBECs and 24 hours in BEAS-2B cells. ersnet.orgbmj.com

Interleukin-6 (IL-6) : Reduced after 72 hours in DHBECs and 48 hours in BEAS-2B cells. ersnet.orgbmj.com

These reductions were observed across a concentration range of 3 nM to 300 nM of this compound. bmj.comresearchgate.net

Table 2: Impact of this compound on Pro-Inflammatory Cytokine Production in Bronchial Epithelial Cells

Cell Line (Condition)CytokineTime PointEffect of this compound (3 nM - 300 nM)
DHBECs (COPD) bmj.comresearchgate.netIL-848 hoursSignificantly reduced bmj.comresearchgate.net
DHBECs (COPD) bmj.comresearchgate.netIL-672 hoursSignificantly reduced bmj.comresearchgate.net
BEAS-2B ersnet.orgIL-824 hoursSignificantly reduced ersnet.org
BEAS-2B ersnet.orgIL-648 hoursSignificantly reduced ersnet.org

In Vivo Anti-Inflammatory Effects in Animal Models

This compound has demonstrated significant anti-inflammatory properties in various in vivo animal models, particularly those involving PAR2 agonist-induced inflammation. nih.govmedchemexpress.comx-chemrx.comresearchgate.net

This compound has shown efficacy in reducing oedema induced by PAR2 agonists. In a rat model of PAR2 agonist-induced paw oedema (using 2f-LIGRLO-NH₂), oral administration of this compound at 10 mg/kg significantly reduced paw swelling. nih.govmedchemexpress.comx-chemrx.com

Specific findings include:

Paw Swelling Reduction : this compound (10 mg/kg, oral administration 2 hours prior) resulted in approximately a 60% reduction of paw swelling in the PAR2 agonist-induced rat paw oedema model. medchemexpress.com

Table 3: Efficacy of this compound in PAR2 Agonist-Induced Oedema Model

Animal ModelPAR2 AgonistThis compound Dose (Administration)Effect on Paw Swelling
Wistar rats (Paw Oedema)2f-LIGRLO-NH₂10 mg/kg (oral, 2h prior) medchemexpress.com~60% reduction medchemexpress.com

Beyond reducing oedema, this compound also modulates key cellular infiltrates and inflammatory mediators in vivo, contributing to its anti-inflammatory effects. nih.govmedchemexpress.com

In the rat paw oedema model induced by 2f-LIGRLO-NH₂, this compound was found to:

Inhibit Mast Cell Activation and Degranulation : It inhibited 2f-LIGRLO-NH₂-induced activated mast cells and decreased tryptase-positive (AA1+ve) intact mast cells in the paw. nih.govmedchemexpress.com

Block Histamine (B1213489) Release : this compound blocked histamine release in the paw. medchemexpress.com

Inhibit Neutrophil Activation and Degranulation : The compound also inhibited neutrophil activation and degranulation. nih.govx-chemrx.com

These modulations of cellular infiltrates and inflammatory mediators underscore this compound's comprehensive anti-inflammatory action in vivo. nih.govmedchemexpress.comx-chemrx.comresearchgate.net

Table 4: Modulation of Cellular Infiltrates and Inflammatory Mediators by this compound in Animal Models

Animal Model (Inflammation Type)Cellular Infiltrates/MediatorsEffect of this compound
Wistar rats (Paw Oedema) nih.govmedchemexpress.comActivated Mast CellsInhibited nih.govmedchemexpress.com
Wistar rats (Paw Oedema) nih.govmedchemexpress.comTryptase-positive Mast CellsDecreased medchemexpress.com
Wistar rats (Paw Oedema) nih.govmedchemexpress.comHistamine ReleaseBlocked medchemexpress.com
Wistar rats (Paw Oedema) nih.govx-chemrx.comNeutrophil Activation/DegranulationInhibited nih.govx-chemrx.com

Comparative Pharmacology of Az8838 with Other Par2 Modulators

Distinctions from Other Small Molecule Antagonists (e.g., AZ3451, GB88)

AZ8838's pharmacological profile presents notable distinctions when compared to other small molecule PAR2 antagonists such as AZ3451 and GB88, particularly in their mechanistic interaction with the receptor and their downstream signaling effects.

Mechanistic Differences in Receptor Modulation

Initial structural studies of PAR2 in complex with this compound and AZ3451 revealed distinct binding pockets nih.govresearchgate.netnih.gov. While initially presumed to be allosteric, further investigations, particularly those utilizing novel SLIGKV agonist binding models of PAR2, have proposed that this compound occupies the orthosteric site, functioning as a competitive PAR2 antagonist nih.govbiorxiv.orgx-chemrx.comguidetopharmacology.orgguidetoimmunopharmacology.orgresearchgate.netmedchemexpress.com. This compound binds in a fully occluded pocket near the extracellular surface and exhibits slow binding kinetics, a trait considered advantageous for a PAR2 antagonist competing against a tethered ligand nih.govbiorxiv.orgguidetopharmacology.orgguidetoimmunopharmacology.orgresearchgate.netmedchemexpress.com.

In contrast, AZ3451 is characterized as a potent negative allosteric modulator of PAR2 nih.govresearchgate.nettocris.comnih.govguidetopharmacology.orgguidetoimmunopharmacology.orgacs.org. It binds to a remote allosteric site located outside the helical bundle of the receptor, preventing the necessary structural rearrangements required for receptor activation and signaling nih.govnih.govbiorxiv.orgx-chemrx.comresearchgate.netacs.org. This allosteric modulation by AZ3451 is saturable and non-competitive, with a Schild slope less than 1, indicating a different chemical profile compared to this compound x-chemrx.com.

GB88, another non-peptide PAR2 modulator, presents a more complex mechanistic profile. While it acts as an antagonist in inhibiting PAR2-induced calcium mobilization, it also exhibits partial agonist properties by stimulating other PAR2 signaling arms, such as Gαi/o activation and ERK1/2 phosphorylation frontiersin.orguq.edu.aunih.gov. Structural analysis indicates that GB88 binds deep within the orthosteric pocket, mimicking key interactions formed by the tethered agonist acs.orgnih.gov. This dual nature of GB88 as both an antagonist and partial agonist distinguishes its mechanistic interaction from the purely antagonistic actions of this compound and AZ3451 uq.edu.au.

Table 1: Mechanistic Distinctions of Small Molecule PAR2 Modulators

CompoundPrimary Binding SiteMode of AntagonismKey Mechanistic Feature
This compoundOrthostericCompetitiveBinds in an occluded pocket, slow binding kinetics nih.govbiorxiv.orgx-chemrx.comguidetopharmacology.orgguidetoimmunopharmacology.orgresearchgate.netmedchemexpress.com
AZ3451AllostericNon-competitiveBinds to a remote site, prevents structural rearrangements nih.govnih.govbiorxiv.orgx-chemrx.comresearchgate.nettocris.comacs.org
GB88OrthostericAntagonist/Partial AgonistInhibits Ca2+ but activates Gi/o and ERK1/2 phosphorylation acs.orgfrontiersin.orguq.edu.aunih.gov

Differential Effects on Signaling Pathways

The distinct binding mechanisms of this compound, AZ3451, and GB88 translate into differential effects on PAR2-mediated downstream signaling pathways.

This compound effectively attenuates multiple PAR2-dependent signaling pathways. Research has shown that this compound inhibits peptide-induced calcium (Ca2+) mobilization, phosphorylation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2), and β-arrestin-2 recruitment nih.govresearchgate.netmedchemexpress.com. Its potency is demonstrated by pIC50 values of 5.70 ± 0.02 for Ca2+ assay, 5.84 ± 0.02 for IP1 production, 5.7 ± 0.1 for ERK1/2 phosphorylation, and 6.1 ± 0.1 for β-arrestin-2 recruitment medchemexpress.com. These findings indicate a broad inhibitory action across both G protein-dependent (Ca2+, IP1, ERK1/2) and G protein-independent (β-arrestin-2) pathways nih.govresearchgate.net. Furthermore, this compound has been shown to significantly reduce IL-8 and IL-6 secretion in bronchial epithelial cells, highlighting its anti-inflammatory effects ersnet.org.

AZ3451, as a negative allosteric modulator, also inhibits various PAR2 signaling pathways. It is reported to inhibit ERK phosphorylation in 1321N1 cells overexpressing wild-type human PAR2 tocris.com. More broadly, AZ3451 potently inhibits peptide-activated PAR2-mediated Gq, ERK1/2, and β-arrestin-2 signaling at nanomolar concentrations, with pIC50 values of 6.44 ± 0.03 for ERK1/2 phosphorylation and 7.06 ± 0.04 for β-arrestin-2 recruitment nih.govresearchgate.net. Similar to this compound, AZ3451 shows no agonist activity in the tested signaling pathways researchgate.net.

GB88, while inhibiting PAR2-mediated calcium release, notably activates Gi/o pathways and increases ERK1/2 phosphorylation in human epithelial cells frontiersin.orguq.edu.au. It has also been observed to stimulate RhoA activation and reduce forskolin-stimulated cAMP, indicating a biased agonism where it acts as an antagonist for some pathways (e.g., Ca2+ mobilization) while being an agonist for others (e.g., ERK1/2, RhoA, cAMP) frontiersin.orguq.edu.aunih.gov. This biased signaling profile distinguishes GB88 from this compound and AZ3451, which primarily act as inhibitors across multiple pathways without exhibiting agonist properties researchgate.netuq.edu.au.

Table 2: Differential Effects on PAR2 Signaling Pathways

CompoundCa2+ Mobilization Inhibition (pIC50 / IC50)ERK1/2 Phosphorylation Inhibition (pIC50)β-arrestin-2 Recruitment Inhibition (pIC50)Other Noted Effects
This compound5.70 ± 0.02 (pIC50) medchemexpress.com5.7 ± 0.1 (pIC50) medchemexpress.com6.1 ± 0.1 (pIC50) medchemexpress.comInhibits IL-6/IL-8 secretion ersnet.org
AZ3451Not explicitly stated, but inhibits Gq nih.govresearchgate.net6.44 ± 0.03 (pIC50) nih.gov7.06 ± 0.04 (pIC50) nih.govPotent negative allosteric modulation nih.govresearchgate.nettocris.com
GB88Inhibits Ca2+ release frontiersin.orguq.edu.auIncreases ERK1/2 phosphorylation frontiersin.orguq.edu.auNot explicitly stated as inhibited uq.edu.auActivates Gi/o, stimulates RhoA, reduces cAMP frontiersin.orguq.edu.aunih.gov

Comparison with Peptide and Antibody-Based PAR2 Modulators

Beyond small molecules, PAR2 activity can be modulated by peptide and antibody-based agents, which operate through distinct mechanisms compared to this compound.

Comparative Binding Profiles and Receptor Engagement

This compound, as a small molecule, engages PAR2 by binding within an occluded pocket near the extracellular surface, acting as a competitive antagonist that mimics the polar interactions of the N-terminus of the endogenous peptide nih.govbiorxiv.orgguidetopharmacology.orgmedchemexpress.comacs.org. Its small size allows it to occupy a site within the transmembrane (TM) bundle, specifically formed by TM helices 1–3, 7, and extracellular loop 2 (ECL2) nih.gov.

Peptide-based PAR2 modulators, such as PAR2-AP (SLIGRL-NH2) and FSLLRY-NH2, typically interact with the tethered ligand receptor-docking site on the extracellular loop 2 (ECL2) of the receptor nih.gov. Inhibitory peptides like FSLLRY-NH2 prevent trypsin-mediated activation of PAR2 by directly interacting with this site, thereby blocking the tethered ligand's access nih.gov. Peptide agonists, such as SLIGKV-NH2, bind to the putative orthosteric site to activate the receptor nih.govacs.org. The binding of these peptides is often characterized by interactions with the peptide-binding domain of the receptor.

Antibody-based PAR2 modulators, such as Fab3949 and MEDI0618, engage the receptor primarily on its extracellular surface. Fab3949, an antigen-binding fragment of a PAR2 blocking antibody, has been shown to bind to the extracellular surface of PAR2, thereby sterically preventing the access of the tethered ligand to the peptide-binding site on ECL2 nih.govresearchgate.netresearchgate.netnih.gov. MEDI0618, a monoclonal antibody, has advanced to Phase I clinical trials, indicating its potential to block receptor activity through extracellular engagement nih.govresearchgate.netnih.gov. These antibodies typically offer high specificity and affinity due to their larger size and complex binding interfaces, which can encompass multiple extracellular domains of the receptor.

Table 3: Comparative Binding Profiles and Receptor Engagement

Modulator TypeExample CompoundBinding Site/Mechanism of EngagementKey Feature
Small MoleculeThis compoundOrthosteric pocket near extracellular surfaceCompetitive antagonist, slow binding kinetics nih.govbiorxiv.orgx-chemrx.comguidetopharmacology.orgguidetoimmunopharmacology.orgresearchgate.netmedchemexpress.com
PeptideFSLLRY-NH2Tethered ligand receptor-docking site on ECL2Blocks trypsin-mediated activation nih.gov
AntibodyFab3949Extracellular surface of PAR2Prevents tethered ligand access nih.govresearchgate.netresearchgate.net

Relative Inhibitory Potencies and Mechanisms

The inhibitory potencies and mechanisms of this compound differ from those of peptide and antibody modulators, reflecting their distinct modes of interaction with PAR2.

This compound functions as a competitive antagonist, meaning it directly competes with the endogenous tethered ligand or exogenous agonists for binding to the orthosteric site nih.govx-chemrx.comresearchgate.net. Its efficacy is demonstrated by its ability to inhibit PAR2 agonist-induced Ca2+ mobilization, ERK1/2 phosphorylation, and β-arrestin-2 recruitment at low micromolar concentrations (pIC50 values ranging from 5.7 to 6.1) researchgate.netmedchemexpress.com. The slow binding kinetics of this compound are considered an attractive feature for sustained antagonism against the tethered ligand nih.gov.

Peptide antagonists, such as FSLLRY-NH2, typically block PAR2 activation by interacting with the tethered ligand receptor-docking site on ECL2 nih.gov. Their inhibitory potencies are generally in the micromolar range (e.g., IC50 50–200 µM for blocking trypsin-mediated PAR2 activation) nih.gov. These peptides function by physically preventing the intramolecular binding of the tethered ligand to its activation site.

Antibody-based modulators, like Fab3949, exert their inhibitory effects by binding to the extracellular surface of PAR2, thereby providing steric hindrance that prevents the tethered ligand from engaging its peptide-binding site nih.govresearchgate.net. While specific potency values (e.g., IC50) for these antibodies in functional assays are not always directly comparable to small molecules due to their different mechanisms and larger size, their ability to block the tethered ligand engagement is highly effective. The development of monoclonal antibodies like MEDI0618 signifies a focus on high-affinity, specific blockade of PAR2 activation, often with prolonged duration of action due to their pharmacokinetic properties nih.govresearchgate.netnih.gov.

Table 4: Relative Inhibitory Potencies and Mechanisms

Modulator TypeExample CompoundMechanism of InhibitionRepresentative Potency (where available)
Small MoleculeThis compoundCompetitive antagonism at orthosteric sitepIC50: 5.7-6.1 for various signaling pathways medchemexpress.com
PeptideFSLLRY-NH2Blocks tethered ligand docking at ECL2IC50: 50-200 µM against trypsin-mediated activation nih.gov
AntibodyFab3949Steric hindrance at extracellular surfacePrevents tethered ligand access nih.govresearchgate.net

Advanced Methodologies and Computational Approaches in Az8838 Research

Biophysical and Functional Assay Technologies

A range of in vitro and cell-based assays have been employed to elucidate the pharmacological profile of AZ8838, offering comprehensive data on its inhibitory effects on PAR2-mediated signaling pathways.

Calcium Mobilization Assays (e.g., FLIPR)

Calcium mobilization assays, often conducted using high-throughput systems like the FLIPR (Fluorometric Imaging Plate Reader) tetra, are fundamental for assessing G protein-coupled receptor (GPCR) activation and inhibition. This compound has been extensively evaluated in these assays to determine its antagonistic potency against PAR2. Specifically, this compound acts as a potent antagonist against both the synthetic peptide agonist SLIGRL-NH and the endogenous protease trypsin, which activates PAR2 by cleaving its N-terminus to expose a tethered ligand nih.govmedchemexpress.comdiva-portal.org.

In 1321N1 cells stably expressing human PAR2 (1321N1-hPAR2), this compound demonstrated inhibitory activity against SLIGRL-NH-induced calcium mobilization with a pIC of 5.70 ± 0.02 nih.govmedchemexpress.com. Similarly, its inhibition of trypsin-induced calcium mobilization showed a pIC of 5.40 ± 0.02 nih.gov. Notably, this compound did not exhibit any agonist activity in these calcium assays, confirming its role as an antagonist nih.gov. The FLIPR Calcium 4 Assay Kit is a commonly utilized tool for these fluorescence-based calcium flux measurements, enabling mix-and-read procedures without intermediate wash steps, which contributes to higher throughput and improved data quality moleculardevices.comlabwrench.com.

Table 1: this compound Potency in Calcium Mobilization Assays

Agonist StimulantCell Line (hPAR2)Assay TypepIC (Mean ± S.E.M.)Citation
SLIGRL-NH1321N1Calcium Mobilization (FLIPR)5.70 ± 0.02 nih.govmedchemexpress.com
Trypsin1321N1Calcium Mobilization (FLIPR)5.40 ± 0.02 nih.gov

ERK1/2 Phosphorylation and Beta-Arrestin Recruitment Assays

Beyond G protein-dependent signaling, PAR2 can also activate G protein-independent pathways, including those involving Extracellular signal-regulated kinases 1/2 (ERK1/2) and β-arrestin recruitment. β-arrestins function as crucial scaffolds that link GPCRs to ERK1/2 signaling cascades nih.govnih.govelifesciences.org.

This compound has been shown to attenuate both peptide-induced phosphorylation of ERK1/2 and β-arrestin-2 recruitment nih.govmedchemexpress.comchemscene.commusechem.com. These assays were conducted in U2OS cells stably expressing human PAR2 (U2OS-hPAR2) nih.gov. This compound inhibited peptide-induced ERK1/2 phosphorylation with a pIC of 5.7 ± 0.1 nih.govmedchemexpress.comchemscene.commusechem.com. For β-arrestin-2 recruitment, this compound demonstrated a pIC of 6.1 ± 0.1 nih.govmedchemexpress.comchemscene.commusechem.com. These findings underscore this compound's ability to inhibit multiple downstream signaling pathways mediated by PAR2.

Table 2: this compound Potency in ERK1/2 Phosphorylation and Beta-Arrestin Recruitment Assays

Assay TypeCell Line (hPAR2)pIC (Mean ± S.E.M.)Citation
ERK1/2 PhosphorylationU2OS5.7 ± 0.1 nih.govmedchemexpress.comchemscene.commusechem.com
β-Arrestin-2 RecruitmentU2OS6.1 ± 0.1 nih.govmedchemexpress.comchemscene.commusechem.com

Inositol (B14025) Phosphate (B84403) Production Assays

Inositol phosphate (IP) production assays measure the accumulation of inositol phosphates, particularly inositol 1-phosphate (IP1), which is a downstream product of G pathway activation by GPCRs nih.govvanderbilt.edunih.gov. These assays provide another critical measure of G protein-dependent signaling.

This compound effectively inhibited IP1 production induced by the peptide agonist SLIGRL-NH nih.govmedchemexpress.com. In 1321N1-hPAR2 cells, using IP1 HTRF assays, this compound showed a pIC of 5.84 ± 0.02 nih.govmedchemexpress.com. This consistent inhibitory profile across different G-mediated signaling readouts further supports this compound's antagonistic action on PAR2.

Table 3: this compound Potency in Inositol Phosphate Production Assay

Assay TypeCell Line (hPAR2)pIC (Mean ± S.E.M.)Citation
Inositol Phosphate (IP1) Production1321N15.84 ± 0.02 nih.govmedchemexpress.com

Surface Plasmon Resonance for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free biophysical technique widely used to characterize the binding kinetics and affinity between molecules in real-time youtube.combio-rad.com. SPR measurements have been crucial in understanding the interaction of this compound with PAR2.

SPR experiments performed on a Biacore S200 optical biosensor unit revealed that this compound binds to PAR2 with slow binding kinetics nih.govresearchgate.net. The compound exhibited a residence time of approximately 84 minutes on the receptor nih.govacs.org. This slow binding kinetic profile is considered an advantageous trait for a PAR2 antagonist, as it allows for sustained competition against the receptor's endogenous tethered ligand acs.orgnih.gov. Structural insights from SPR, combined with molecular modeling, indicate that this compound binds in an occluded pocket within the transmembrane bundle of PAR2 medchemexpress.comacs.orgnih.govresearchgate.net. While initially presumed to be an allosteric site, further studies, including novel agonist binding models, have proposed that this compound occupies an orthosteric site as a competitive antagonist researchgate.netnih.govresearchgate.netportlandpress.com.

Table 4: this compound Binding Kinetics via Surface Plasmon Resonance

ParameterValueCitation
Residence Time~84 minutes nih.govacs.org
Binding SiteOccluded pocket within TM bundle; proposed orthosteric medchemexpress.comnih.govacs.orgnih.govresearchgate.netportlandpress.com

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical method that directly assesses drug-target engagement in intact cells and tissues pelagobio.commdpi.comwikipedia.orgnih.govdrugtargetreview.com. The principle behind CETSA is that ligand binding often increases the thermal stability of a target protein, making it less susceptible to denaturation upon heating pelagobio.commdpi.com.

CETSA has been successfully applied in the research of this compound, confirming its direct interaction with PAR2. This assay was previously used to identify this compound as a PAR2 receptor inhibitor, with a measured antagonist potency (IC) of approximately 2.3 µM mdpi.com. CETSA provides physiologically relevant insights into target engagement without the need for chemical modifications to the compound or the protein, making it a valuable tool in drug discovery workflows pelagobio.commdpi.comwikipedia.orgdrugtargetreview.com.

Computational Chemistry and Structural Modeling

Computational chemistry and structural modeling have played a pivotal role in understanding the molecular interactions of this compound with PAR2, complementing the experimental biophysical and functional data.

The determination of atomic resolution crystal structures of human PAR2 in complex with antagonist ligands, including this compound (PDB ID: 5NDD), has been a significant breakthrough acs.orgnih.govresearchgate.netportlandpress.commdpi.compreprints.org. These structures reveal that this compound binds in an occluded pocket located within the transmembrane (TM) bundle of PAR2 acs.orgnih.govresearchgate.net. This pocket is distinct from other antagonist binding sites, such as that of AZ3451, which occupies a site facing the lipid bilayer acs.orgnih.gov.

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been extensively utilized to further characterize the binding mode and mechanism of this compound nih.govacs.orgnih.govmdpi.compreprints.org. Researchers have generated models for apo PAR2 by refining existing crystal structures, for instance, by reverting experimentally introduced mutations and reconstructing missing residues, to create a wild-type PAR2 model for in silico analyses mdpi.compreprints.org.

The robustness of docking protocols used in these studies is often validated by their ability to reproduce experimentally determined binding poses. For this compound, docking simulations have successfully predicted the same position observed in the 5NDD crystal structure, with a low Root Mean Square Deviation (RMSD) score of 0.056, thereby supporting the reliability of the computational methods mdpi.compreprints.org. Furthermore, molecular dynamics simulations have shown that residues identified as interacting with this compound in the simulations are consistent with those observed in the crystal structure mdpi.compreprints.org. The binding of this compound to PAR2 has also been associated with an allosteric rearrangement of the ECL2 loop, which can limit the solvent accessibility of certain residues preprints.org. These integrated computational and structural studies provide a detailed understanding of the molecular basis of this compound's antagonistic activity and its specific interactions within the PAR2 receptor.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations have played a crucial role in characterizing the interaction of this compound with its target, PAR2. The crystal structure of human PAR2 in complex with this compound (PDB ID: 5NDD) serves as a foundational template for these computational studies mdpi.compreprints.orgacs.orgacs.orgnih.govamazonaws.comresearchgate.netuc.pt. This experimentally determined structure allows for the accurate modeling of ligand-receptor complexes and the investigation of their dynamic behavior.

Molecular docking, often combined with molecular dynamics (MD) simulations, is employed to predict the preferred binding orientation of this compound within the PAR2 binding pocket and to estimate the binding affinity mdpi.compreprints.org. For instance, the crystal structure of PAR2 in complex with this compound (5NDD) has been utilized as a starting point for modeling wild-type PAR2 by reverting experimentally introduced mutations and removing co-crystallized ligands, enabling further computational analyses mdpi.compreprints.org.

Microsecond-scale MD simulations have been applied to PAR2 receptor models and this compound complexes to validate docking results and analyze conformational rearrangements within the protein structure induced by ligand binding mdpi.compreprints.org. These simulations have demonstrated that this compound maintains its original binding position within the orthosteric pocket of PAR2 throughout the simulation, indicating a stable interaction preprints.orgresearchgate.net. The binding of this compound to PAR2 has been associated with allosteric rearrangements of the extracellular loop 2 (ECL2), which restricts the solvent accessibility of His227ECL2 mdpi.com. Furthermore, computational analyses have identified D228ECL2 as a key residue within the this compound binding pocket, forming a hydrogen bond with the imidazole (B134444) ring of the antagonist acs.org. The forcefield parameters for this compound, essential for accurate MD simulations, have been derived using tools like CGenFF preprints.org. The robustness of these computational protocols is supported by their ability to accurately predict binding poses consistent with experimental crystal structures mdpi.compreprints.org.

Structure-Activity Relationship (SAR) Studies Informed by this compound

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. This compound itself is a product of such optimization, having been developed from the weaker PAR2 antagonist, AZ7188 guidetoimmunopharmacology.orgguidetopharmacology.org. This progression highlights the iterative nature of SAR, where initial hits are systematically modified and evaluated to improve their pharmacological profiles.

The detailed structural information provided by the crystal structures of PAR2 in complex with antagonists like this compound (PDB ID: 5NDD) is invaluable for informing SAR studies acs.orgacs.org. By visualizing how this compound binds within the transmembrane (TM) bundle of PAR2, researchers can rationally design new compounds with improved interactions acs.org. Comparisons with other PAR2 antagonists, such as AZ3451, which binds to a distinct allosteric site, further enrich the understanding of diverse binding modalities and guide the development of selective modulators acs.orgacs.orgamazonaws.com.

Functional and binding studies have revealed that this compound exhibits slow binding kinetics, a desirable characteristic for a PAR2 antagonist that competes with a tethered ligand acs.orgacs.org. This kinetic profile, coupled with its binding mode, provides critical insights for the design of next-generation PAR2 inhibitors. The imidazole core of this compound is a key structural feature that has been explored in subsequent SAR campaigns aimed at developing novel PAR2 agonists and antagonists researchgate.netuq.edu.au.

Role of High-Throughput Screening in this compound Discovery

High-Throughput Screening (HTS) played a pivotal role in the initial discovery of this compound. AstraZeneca identified this compound through HTS, demonstrating the power of this approach in identifying novel chemical starting points for drug discovery drugdiscoverynews.com. HTS is an automated process designed to rapidly test vast libraries of chemical compounds against a specific biological target, such as PAR2, to identify "hits" or "leads" that exhibit the desired biological activity bmglabtech.com.

The HTS process involves the automated testing of millions of compounds, significantly accelerating the early stages of drug discovery bmglabtech.comyoutube.com. Modern HTS facilities, like those at AstraZeneca's Discovery Centre (DISC), are equipped with advanced robotics and IT solutions, enabling the screening of over a million compounds per day youtube.com. This massive data generation necessitates sophisticated data analysis, where advanced algorithms, including machine learning, are increasingly employed to identify patterns and pinpoint potential drug candidates from the vast amount of inactive compounds youtube.com. The compounds identified through HTS, like this compound, serve as crucial starting points for subsequent medicinal chemistry efforts, including the detailed SAR studies and computational modeling described above bmglabtech.com.

Future Research Directions and Preclinical Therapeutic Implications

Elucidating Novel Biological Roles of PAR2 Modulated by AZ8838

The availability of this compound as a potent and selective PAR2 antagonist has opened avenues for elucidating novel biological roles of PAR2. By competitively inhibiting PAR2 activity, this compound serves as a valuable pharmacological tool to delineate PAR2-mediated pathways in various cellular and physiological contexts nih.govresearchgate.net. For instance, studies have utilized this compound to investigate PAR2's involvement in Gαq, ERK1/2, and β-arrestin-2 signaling pathways, demonstrating its ability to antagonize peptide- or protease-induced PAR2-mediated signaling researchgate.net. This antagonism across multiple signaling pathways allows researchers to precisely attribute specific biological outcomes to PAR2 activation, thereby uncovering its diverse functions in health and disease researchgate.net. The use of such selective antagonists is crucial given PAR2's implication in a wide range of conditions, including inflammatory events, arthritis, colitis, airway inflammation, asthma, and cancer nih.govtecan.comnih.gov.

Investigating Signaling Bias and Its Implications for this compound's Antagonism

Signaling bias, where a ligand preferentially activates certain downstream signaling pathways over others, is a critical aspect of GPCR pharmacology x-chemrx.com. While this compound is generally described as a competitive antagonist, its interaction with PAR2 has implications for understanding signaling bias. Earlier research on other PAR2 modulators, such as GB88, indicated biased signaling, where it selectively inhibited Gαq/11 pathways while acting as a partial agonist for other pathways like cAMP, ERK, and RhoA nih.govresearchgate.net. In contrast, this compound has been shown to antagonize peptide- or protease-induced PAR2-mediated Gαq, ERK1/2, and β-arrestin-2 signaling without exhibiting agonist activity in the tested signaling pathways researchgate.net. This comprehensive antagonism profile suggests that this compound may not exhibit the same degree of signaling bias as some other PAR2 modulators, making it a more broadly effective antagonist for inhibiting diverse PAR2-mediated cellular responses researchgate.net. Understanding the precise signaling profile of this compound contributes to the broader knowledge of PAR2 pharmacology and the potential for developing biased ligands with specific therapeutic effects.

Development of Advanced PAR2 Antagonists Based on this compound's Structural Insights

The publication of the first crystal structures of PAR2 in complex with non-peptide small molecule antagonists, including this compound (PDB ID: 5NDD), marked a significant advancement in the structural understanding of PAR2 nih.govtecan.combiorxiv.orgportlandpress.combiorxiv.orgresearchgate.netnih.gov. These structures provided unprecedented insights into the proposed PAR2 ligand binding sites and how antagonists interact with the receptor nih.govtecan.combiorxiv.orgresearchgate.net. This compound's binding to a fully occluded pocket near the extracellular surface, initially considered an allosteric site but later proposed as orthosteric, has been instrumental nih.govtecan.combiorxiv.orgx-chemrx.comportlandpress.combiorxiv.orgresearchgate.netnih.gov.

These structural insights have provided a template for the rational design of advanced PAR2 antagonists tecan.combiorxiv.org. By revealing the specific interactions and conformational changes induced by this compound binding, researchers can design new compounds that mimic or enhance these inhibitory mechanisms biorxiv.orgbiorxiv.org. The understanding of both orthosteric and potential allosteric binding mechanisms, as demonstrated with this compound and other compounds like AZ3451, allows for the development of antagonists with distinct modes of action, potentially leading to improved potency, selectivity, and therapeutic profiles tecan.comresearchgate.netx-chemrx.comresearchgate.netguidetopharmacology.org. The slow binding kinetics of this compound, for instance, is an attractive feature that can be leveraged in the design of future competitive antagonists nih.govtecan.comresearchgate.net.

Exploration of this compound's Research Applications in Various Preclinical Disease Models

This compound has proven to be a valuable research tool in various preclinical disease models, primarily due to its potent and competitive antagonistic activity against PAR2 nih.govresearchgate.net. Its application in these models helps to validate the role of PAR2 in disease pathophysiology and assess the therapeutic potential of PAR2 antagonism.

Table 1: Preclinical Research Applications of this compound

Disease Model/AreaKey Findings/Application of this compoundRelevant Citations
Inflammation Inhibits PAR2 agonist-induced acute paw inflammation in rats. Prevents activation of mast cells and neutrophils. researchgate.netx-chemrx.com
Pain Contributes to understanding PAR2's role in pain pathways. x-chemrx.comacs.org
Arthritis Used to explore PAR2's role in inflammatory arthritis. nih.govportlandpress.com
Colitis Used to investigate PAR2's contribution to inflammatory bowel diseases. nih.gov
Asthma/Airway Inflammation Utilized in studies linking PAR2 to proinflammatory effects in the airway. nih.gov
Cancer Explored in research investigating PAR2's role in cancer progression. tecan.combiorxiv.orgnih.gov

This compound's ability to inhibit PAR2 agonist-induced acute paw inflammation in rats and prevent the activation of mast cells and neutrophils highlights its potential in inflammatory conditions researchgate.netx-chemrx.com. These in vivo activities underscore its utility in validating PAR2 as a therapeutic target for inflammatory diseases researchgate.netx-chemrx.com. Furthermore, its use in studies related to arthritis, colitis, airway inflammation, and cancer demonstrates its broad applicability in elucidating PAR2's multifaceted roles in various pathologies nih.govtecan.combiorxiv.orgportlandpress.comnih.gov. The compound's effectiveness in preclinical settings provides a strong rationale for continued research into PAR2 antagonism for therapeutic interventions.

Compound Information

Q & A

Q. What is the pharmacological profile of AZ8838, and how does it inhibit PAR2 activity?

this compound is a non-peptide small molecule antagonist of protease-activated receptor 2 (PAR2) with a pKi of 6.4 for human PAR2 (hPAR2). It exhibits competitive antagonism by binding to an orthosteric site involving transmembrane (TM) helices 1–3, TM7, and extracellular loop 2 (ECL2), as confirmed by crystallography and molecular dynamics (MD) simulations . Its oral activity and slow dissociation kinetics (residence time: ~84 minutes) make it suitable for in vivo studies targeting PAR2-mediated inflammatory pathways .

Methodological Guidance : Use surface plasmon resonance (SPR) to quantify binding kinetics (association/dissociation rates) and competitive radioligand assays to confirm orthosteric inhibition .

Q. How does this compound compare to other PAR2 antagonists in terms of selectivity and mechanism?

this compound distinguishes itself from peptide-based PAR2 antagonists (e.g., GB-88) and allosteric inhibitors (e.g., AZ3451) through its non-peptide structure and competitive binding mode. Unlike AZ3451, which binds a lipid-facing allosteric pocket, this compound occupies the orthosteric site, directly competing with the endogenous tethered ligand . Selectivity is demonstrated by its lack of activity against PAR1 or other GPCRs, validated via calcium release assays .

Methodological Guidance : Combine calcium flux assays (to assess functional antagonism) with homology modeling to map binding sites relative to known PAR2 ligands .

Advanced Research Questions

Q. How can structural contradictions in this compound’s binding site classification (orthosteric vs. allosteric) be resolved?

Initial crystallographic studies classified this compound as an allosteric modulator due to its binding pocket distal from the tethered ligand site. However, MD simulations and functional assays later revealed its competitive inhibition mechanism, reclassifying it as orthosteric . This contradiction arises from overlapping binding regions for this compound and the tethered ligand’s hydrophobic residues (e.g., SLIGKV-NH2’s leucine side chain) .

Methodological Guidance :

  • Use cryo-EM or X-ray crystallography to resolve this compound-bound PAR2 structures under physiological conditions.
  • Validate competitive inhibition via Schild regression analysis in presence of increasing PAR2 agonist concentrations .

Q. What experimental strategies optimize this compound’s use in chronic inflammation models, given its pharmacokinetic limitations?

this compound’s moderate oral bioavailability and prolonged residence time (~84 minutes) require dose optimization to avoid off-target effects in long-term studies. SPR data show its slow dissociation kinetics may enhance in vivo efficacy but complicate washout protocols .

Methodological Guidance :

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with PAR2 inhibition.
  • Use radiolabeled this compound in autoradiography to track tissue-specific binding in inflammation models .

Q. How do molecular dynamics simulations inform this compound’s binding stability compared to analogs like AZ2429?

MD simulations reveal this compound maintains stable interactions with PAR2’s hydrophobic pocket (F155, Y326) and polar residues (D228, H227) over microsecond timescales. In contrast, AZ2429’s triazole group shifts closer to D228, reducing binding stability .

Methodological Guidance :

  • Perform alanine-scanning mutagenesis to identify critical residues for this compound binding.
  • Compare free-energy landscapes (via umbrella sampling ) to quantify binding affinity differences between this compound and analogs .

Q. What are the implications of this compound’s orthosteric binding for designing PAR2-selective drug candidates?

this compound’s occupancy of the orthosteric site suggests that modifications to its benzyl or imidazole groups could enhance selectivity. Structural studies show its T-shaped π-interaction with F155 is critical for potency, while the imidazole group engages H227 and D228 .

Methodological Guidance :

  • Apply structure-activity relationship (SAR) studies to optimize substituents on this compound’s core scaffold.
  • Use Förster resonance energy transfer (FRET) assays to monitor conformational changes in PAR2 upon this compound binding .

Data Contradiction Analysis

Q. How to reconcile discrepancies between this compound’s in vitro potency (pKi 6.4) and in vivo efficacy in inflammation models?

While this compound shows submicromolar affinity in vitro, its in vivo efficacy is influenced by protein binding, tissue penetration, and PAR2’s differential expression in disease states. For example, its limited blood-brain barrier permeability may reduce utility in neuroinflammatory studies .

Methodological Guidance :

  • Measure unbound drug fractions via equilibrium dialysis to adjust in vitro IC50 values for in vivo extrapolation.
  • Use conditional PAR2 knockout models to isolate target-mediated effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZ8838
Reactant of Route 2
AZ8838

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.